6-Amino-2-chloro-3-fluorobenzoic acid 6-Amino-2-chloro-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 681459-97-2
VCID: VC1995682
InChI: InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
SMILES: C1=CC(=C(C(=C1N)C(=O)O)Cl)F
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

6-Amino-2-chloro-3-fluorobenzoic acid

CAS No.: 681459-97-2

Cat. No.: VC1995682

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-chloro-3-fluorobenzoic acid - 681459-97-2

Specification

CAS No. 681459-97-2
Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name 6-amino-2-chloro-3-fluorobenzoic acid
Standard InChI InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Standard InChI Key FXHGYJZVTVDARS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)C(=O)O)Cl)F
Canonical SMILES C1=CC(=C(C(=C1N)C(=O)O)Cl)F

Introduction

Chemical and Physical Properties

6-Amino-2-chloro-3-fluorobenzoic acid possesses distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 presents the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 6-Amino-2-chloro-3-fluorobenzoic acid

PropertyValueSource
Chemical FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Physical AppearanceWhite to brown solid
Boiling Point348.2±42.0 °C (Predicted)
Density1.574±0.06 g/cm3 (Predicted)
pKa0.56±0.25 (Predicted)
IUPAC Name6-amino-2-chloro-3-fluorobenzoic acid
Standard InChIInChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
InChI KeyFXHGYJZVTVDARS-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1N)C(=O)O)Cl)F

Synthesis Methods

The synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid can be achieved through several methods. While specific synthetic routes for this exact compound aren't detailed in the search results, similar compounds offer insights into potential synthesis pathways:

  • Halogenation and Amination: Starting from a suitable benzoic acid derivative, sequential halogenation to introduce chlorine and fluorine atoms, followed by amination reactions to incorporate the amino group at position 6.

  • Functional Group Transformations: Conversion of a precursor compound through selective functional group transformations, such as reduction of a nitro group to an amino group.

  • Transition Metal-Catalyzed Reactions: Modern synthetic approaches may employ palladium or other transition metal catalysts to facilitate selective functionalization of the aromatic ring.

Research by chemical suppliers indicates that current commercial production typically involves multi-step processes that ensure regioselectivity in the placement of the three functional groups on the benzene ring .

Chemical Reactivity

The reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid is largely determined by the functional groups present in its structure:

  • Carboxylic Acid Group: Undergoes typical carboxylic acid reactions including esterification, amidation, and reduction to alcohols. The carboxylic acid group can also participate in salt formation with bases.

  • Amino Group: Can undergo diazotization, N-acylation, N-alkylation, and can act as a nucleophile in various substitution reactions. The amino group also influences the electronic properties of the aromatic ring through resonance effects.

  • Halogen Substituents: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. They also affect the acidity of the carboxylic acid group through inductive effects .

The interplay between these functional groups creates a unique reactivity profile that makes this compound valuable in organic synthesis.

Applications in Research and Industry

6-Amino-2-chloro-3-fluorobenzoic acid has several notable applications across different fields:

Pharmaceutical Research

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its unique substitution pattern allows for the creation of compounds with potential therapeutic properties .

Organic Synthesis

In organic chemistry, 6-Amino-2-chloro-3-fluorobenzoic acid functions as a building block for more complex molecules. The presence of three distinct functional groups provides multiple sites for further synthetic transformations, making it a versatile starting material.

Agrochemical Development

The compound plays a role in the production of agrochemicals, contributing to the development of herbicides or pesticides. Its halogenated aromatic structure provides stability and specific biological activity profiles desirable in agricultural applications .

Material Science

Though less documented, the compound's structural features may also make it useful in specialized materials development, where controlled functionalization of aromatic systems is required .

CategoryDetailsSource
Signal WordWarning
PictogramExclamation Mark (GHS07)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
StorageSealed in dry conditions, 2-8°C

Proper handling procedures include working in well-ventilated areas, using appropriate personal protective equipment (including gloves, eye protection, and lab coats), and avoiding contact with skin and eyes .

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